4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide, also known as CHF5074, is a novel compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of thiazole compounds and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide involves the inhibition of beta-secretase, an enzyme that is responsible for the formation of Aβ plaques. It also has antioxidant properties and can prevent oxidative stress-induced damage to neurons.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of Aβ plaques in the brain, which can improve cognitive function in Alzheimer's disease. It also has neuroprotective effects and can prevent the loss of dopaminergic neurons in Parkinson's disease. Additionally, it has been shown to improve synaptic plasticity and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide is its high potency and selectivity for beta-secretase inhibition. It also has good brain penetration and can cross the blood-brain barrier. However, one limitation is that it may have off-target effects on other enzymes and receptors.
Direcciones Futuras
There are several potential future directions for the study of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide. One area of interest is the development of more potent and selective beta-secretase inhibitors. Another direction is the investigation of the effects of this compound on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the combination of this compound with other drugs or therapies may have synergistic effects in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 2-bromopropionyl chloride in the presence of a base. The resulting product is then purified and recrystallized to obtain this compound in its hydrobromide salt form.
Aplicaciones Científicas De Investigación
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to inhibit the formation of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. It also has neuroprotective effects and can prevent the loss of dopaminergic neurons in Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S.BrH/c1-2-3-15-10-13(8-9-19-15)17-20-16(11-21-17)12-4-6-14(18)7-5-12;/h4-11H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJWAZLJXHCDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.